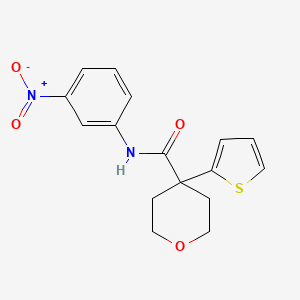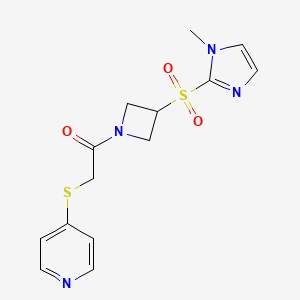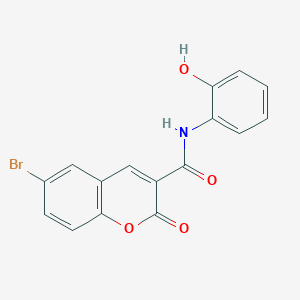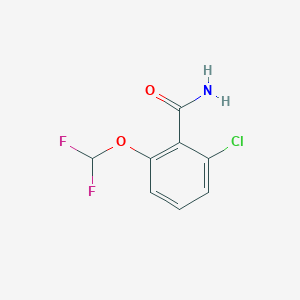![molecular formula C10H10N2S2 B2694475 4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338978-95-3](/img/structure/B2694475.png)
4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the oxidation of 5-arylsulfanyltetrazoles with hydrogen peroxide can yield 5-alkylsulfinyl- or 5-alkylsulfonyltetrazoles . The oxidation was carried out under conditions of microwave activation and of convection heating at a temperature of 55 °C .Chemical Reactions Analysis
The reaction of 5-arylsulfanyltetrazoles with hydrogen peroxide can yield 5-alkylsulfinyl- or 5-alkylsulfonyltetrazoles . The oxidation was carried out under conditions of microwave activation and of convection heating at a temperature of 55 °C .科学的研究の応用
Synthesis and Photophysical Properties
4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole is used in the synthesis of various thiazoles with sulfur-containing functional groups. These compounds are significant in the development of fluorescent molecules, which have applications in material sciences, hazardous compound sensing, and biomolecular sciences. Their photophysical properties have been studied to understand the effects of sulfur-containing groups on electronic structures, and they have been used in white-light emission and the detection of hazardous solvents (Murai, Furukawa & Yamaguchi, 2018).
Antimicrobial Agents
Derivatives of this compound have been synthesized as potential antimicrobial agents. For instance, compounds synthesized from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger and Candida albicans (Sah, Bidawat, Seth & Gharu, 2014).
Antitubercular Agents
Compounds derived from this compound have been developed as new classes of antituberculosis agents. These compounds exhibited remarkable in vitro activity against various strains of Mycobacterium tuberculosis, including multidrug-resistant strains. They also showed low toxicity in mammalian cell lines, indicating their potential as selective antitubercular agents (Karabanovich et al., 2016).
Anticancer Agents
Several studies have focused on the synthesis of thiadiazole derivatives as potential anticancer agents. For example, derivatives of 2-amino-5-sulfanyl-1,3,4-thiadiazole were evaluated for their cytotoxicities on human cancer cell lines, demonstrating significant activities. These findings indicate the potential of thiadiazole derivatives in cancer treatment (Shi et al., 2013).
Crystal Engineering of Organometallic Materials
1,3,4-thiadiazoles, including derivatives of this compound, have been found to be excellent precursors in the crystal engineering of organometallic materials. They have been used to create crystalline copper(I) π-complexes, which are important in medicine, agriculture, and materials chemistry (Ardan et al., 2017).
Fluorescence Spectroscopy in Biological Samples
Derivatives of this compound have been studied using fluorescence spectroscopy, particularly in analyzing their behavior in aqueous environments. These studies are significant in understanding molecular conformations and aggregation effects, which are important in biological samples (Matwijczuk et al., 2017).
特性
IUPAC Name |
4-methyl-5-(4-methylphenyl)sulfanylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-7-3-5-9(6-4-7)13-10-8(2)11-12-14-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWBXURLVHMIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N=NS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2694394.png)


![5-(3-nitrophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2694397.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2694404.png)

![3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one](/img/structure/B2694407.png)
![2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile](/img/no-structure.png)




